D-Alanyl-L-phenylalanine
Description
Significance of Dipeptides in Biological Systems and Chemical Synthesis
Dipeptides, consisting of two amino acids linked by a single peptide bond, are fundamental molecules in biochemistry. numberanalytics.comnumberanalytics.com They serve as crucial intermediates in the digestion and absorption of proteins, being more rapidly absorbed than individual amino acids. wikipedia.org Beyond their role as protein constituents, dipeptides exhibit a wide array of biological activities, including functioning as neurotransmitters, neuromodulators, and antioxidants. numberanalytics.combachem.com Some dipeptides are involved in cell signaling pathways and can even influence taste perception. numberanalytics.combachem.com Their diverse physiological roles underscore the importance of understanding their structure and function. numberanalytics.com
In the field of chemical synthesis, dipeptides are valuable building blocks for constructing larger, more complex peptides and proteins. bachem.com The ability to synthesize dipeptides with precise sequences allows researchers to create novel molecules with tailored biological activities. bachem.com This has significant implications for drug development, where dipeptide-based structures can be designed as enzyme inhibitors or receptor antagonists. numberanalytics.com Furthermore, the study of dipeptide synthesis provides fundamental insights into peptide bond formation, a cornerstone of organic chemistry. numberanalytics.com The development of efficient and scalable methods for dipeptide synthesis is a continuous area of research, with techniques ranging from traditional solution-phase and solid-phase synthesis to more modern enzymatic and microwave-assisted approaches. numberanalytics.commdpi.com These advancements are crucial for producing dipeptides for various applications in research, pharmaceuticals, and even the food and cosmetics industries. numberanalytics.combachem.com
Rationale for Advanced Research into dl-Alanyl-dl-phenylalanine (B158284)
The dipeptide dl-Alanyl-dl-phenylalanine is a compound composed of racemic alanine (B10760859) and racemic phenylalanine. ontosight.ai The "dl" designation signifies that both amino acids are present as a mixture of their D and L stereoisomers. ontosight.ai This stereochemical complexity is a key driver for advanced research into this particular dipeptide. The spatial arrangement of atoms in each stereoisomer can significantly influence its biological activity and how it interacts with other molecules. numberanalytics.com Studying the mixture of all four possible stereoisomers (L-Ala-L-Phe, L-Ala-D-Phe, D-Ala-L-Phe, and D-Ala-D-Phe) provides a comprehensive understanding of how chirality impacts the dipeptide's properties.
Furthermore, research into dl-Alanyl-dl-phenylalanine is motivated by its potential to serve as a model system for investigating fundamental biochemical and biophysical processes. For instance, it has been used in studies examining the nutritional requirements of cells in tissue culture. cdnsciencepub.com The presence of both a small, nonpolar amino acid (alanine) and a larger, aromatic amino acid (phenylalanine) makes it an interesting subject for studying peptide stability, aggregation, and interactions with solvents. Understanding the thermodynamic and physical properties of dl-Alanyl-dl-phenylalanine can provide valuable data for modeling the behavior of larger, more complex peptides and proteins. cdnsciencepub.combohrium.com Advanced analytical techniques are employed to characterize its structure and behavior under various conditions, contributing to a deeper knowledge of peptide chemistry. whiterose.ac.uk
Chemical and Physical Properties of dl-Alanyl-dl-phenylalanine
The fundamental characteristics of dl-Alanyl-dl-phenylalanine are summarized in the table below, providing a snapshot of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C12H16N2O3 | nih.govtcichemicals.com |
| Molecular Weight | 236.27 g/mol | nih.gov |
| IUPAC Name | 2-(2-aminopropanoylamino)-3-phenylpropanoic acid | nih.gov |
| CAS Number | 1999-45-7 | nih.govtcichemicals.com |
| Physical State | Solid, Crystal - Powder | tcichemicals.com |
| Color | White - Almost white | tcichemicals.com |
| Boiling Point | 487.6±45.0 °C (Predicted) | chemdad.com |
| Density | 1.222±0.06 g/cm3 (Predicted) | chemdad.com |
| pKa | 3.41±0.10 (Predicted) | chemdad.com |
Research Findings on dl-Alanyl-dl-phenylalanine
Detailed research has provided insights into the behavior of dl-Alanyl-dl-phenylalanine. In one study, it was observed that this dipeptide could replace phenylalanine in the nutrition of chick embryo heart fragments, indicating its potential to be metabolized and utilized by cells. cdnsciencepub.com Another study investigating the determination of peptides in the presence of free amino acids noted that under specific conditions (pH 5), dl-Alanyl-dl-phenylalanine released 9% of its total carboxyl carbon as carbon dioxide. researchgate.net Furthermore, research on its stability has shown that it can exhibit aggregation at a low pH of 3. These findings highlight the specific chemical reactivity and behavior of dl-Alanyl-dl-phenylalanine under different experimental conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
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Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
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| Record name | NSC339933 | |
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| Record name | 1999-45-7 | |
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| Record name | NSC89668 | |
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| Record name | L-Phenylalanine, N-L-alanyl- | |
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| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
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| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
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Structural and Spectroscopic Characterization of Dl Alanyl Dl Phenylalanine and Its Analogs
Advanced Spectroscopic Techniques for Molecular and Conformational Analysis
A suite of sophisticated spectroscopic techniques is employed to probe the structural nuances of dipeptides. These methods offer complementary information, from vibrational modes and nuclear environments to molecular mass and electronic transitions, painting a complete picture of the molecule's identity and spatial arrangement.
Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Studies of Dipeptide Structures (e.g., L-Alanyl-L-Phenylalanine)
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for investigating the conformational determinants and structural properties of dipeptides. acs.orgresearchgate.net These methods probe the vibrational modes of molecules, which are sensitive to their geometric arrangement and intermolecular interactions.
In the study of dipeptides like L-Alanyl-L-Phenylalanine, FTIR and Raman spectroscopy have been utilized to analyze the amide III band, revealing its multicomponent nature. acs.org Spectral decomposition combined with density functional calculations has shown that three different modes contribute to amide III vibrations. acs.org One of these modes, amide III2, is particularly dominant in Raman spectra and is sensitive to changes in the dihedral angle ψ, making it a valuable probe for conformational analysis. acs.org
Experimental measurements of Raman and FTIR spectra for L-Alanyl-L-Phenylalanine have been conducted under ambient conditions to analyze its vibrational and structural properties. researchgate.net The assignment of normal modes is often supported by potential energy distribution (PED) analysis derived from computational models. researchgate.netmdpi.com This combined experimental and theoretical approach allows for a detailed assignment of each vibrational normal mode to specific molecular motions within the dipeptide structure. researchgate.net For instance, studies on dipeptides containing dehydroresidues have utilized IR and Raman analysis to evaluate the effect of substituent size and isomer type on the peptide's conformational structure. nih.gov
The complexity of the amide I and II bands in the IR and Raman spectra of dipeptides is also a subject of investigation. acs.orgmdpi.com The amide I band is primarily associated with the C=O stretching vibrations of the peptide backbone, while the amide II band arises from a combination of C-N stretching and N-H bending vibrations. mdpi.com The frequencies of these bands are sensitive to the secondary structure of the peptide, such as α-helices and β-sheets. mdpi.comresearchgate.net For example, in the case of L-Alanyl-L-Phenylalanine, the bands characteristic of the benzene (B151609) ring were observed at 1605, 1497, and 746 cm⁻¹, corresponding to aromatic C=C stretching and C-H out-of-plane bending vibrations, respectively. researchgate.net
Below is an interactive data table summarizing characteristic vibrational frequencies for L-Alanyl-L-Phenylalanine and related structures.
| Vibrational Mode | L-Alanyl-L-Phenylalanine (cm⁻¹) | L-alanine (cm⁻¹) | L-phenylalanine (cm⁻¹) | Assignment |
| Aromatic C=C stretch | 1605, 1497 | - | 1605, 1497 | Benzene ring vibration |
| Aromatic =C-H out-of-plane bend | 746 | - | 746 | Benzene ring vibration |
| C-H stretch (olefinic/aromatic) | 3082–3028 | - | 3082–3028 | C-H bond vibration |
| C-H stretch (aliphatic) | 2982–2810 | 2982–2810 | 2982–2810 | C-H bond vibration |
| Amide I | ~1670-1673 | - | - | Predominantly C=O stretch |
| Amide III | ~1231-1236 | - | - | C-N stretch and N-H bend |
Note: The exact wavenumbers can vary depending on the specific experimental conditions and the conformational state of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of dipeptides in solution. acs.orgomicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and their spatial relationships. omicsonline.orgacs.org
1D ¹H NMR spectra offer initial insights into the chemical environment of protons within the dipeptide. acs.org For a molecule like dl-Alanyl-dl-phenylalanine (B158284), the ¹H NMR spectrum would display distinct signals for the protons of the alanine (B10760859) and phenylalanine residues. nih.govspectrabase.com However, due to the complexity and potential for overlapping signals in larger molecules, 1D spectra alone may not be sufficient for unambiguous assignment. omicsonline.orgresearchgate.net
To overcome these limitations, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. acs.orgreddit.com A COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds, allowing for the tracing of spin systems within each amino acid residue. acs.org For instance, the correlation between the α-proton and the β-protons of the phenylalanine residue can be readily identified. researchgate.net
The chemical shifts of the α-protons are particularly sensitive to the sequence of the amino acids in a dipeptide, a phenomenon that can be clearly observed and analyzed through comparative NMR studies. acs.org
The following interactive table presents typical ¹H NMR chemical shift ranges for the protons in an Alanyl-Phenylalanine dipeptide.
| Proton | Alanine Residue (ppm) | Phenylalanine Residue (ppm) |
| α-H | 3.5 - 4.5 | 4.0 - 5.0 |
| β-H | 1.2 - 1.6 (CH₃) | 2.8 - 3.4 (CH₂) |
| Amide NH | 7.5 - 8.5 | 7.5 - 8.5 |
| Phenyl H | - | 7.0 - 7.5 |
Note: Chemical shifts are dependent on the solvent, pH, and temperature. The values provided are approximate ranges.
Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of dipeptides like dl-Alanyl-dl-phenylalanine. nih.gov Tandem mass spectrometry (MS/MS) further provides invaluable structural information through the analysis of fragmentation patterns. nih.gov
In a typical MS experiment, the dipeptide is ionized, often using techniques like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For dl-Alanyl-dl-phenylalanine (C₁₂H₁₆N₂O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 237.1234 Da. nih.gov
MS/MS experiments involve the selection of the precursor ion (e.g., the [M+H]⁺ ion of the dipeptide) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. The fragmentation of peptides is well-characterized and typically occurs at the peptide bond, leading to the formation of b- and y-type ions.
For Alanyl-phenylalanine, the major fragmentation pathways would involve the cleavage of the peptide bond between the alanine and phenylalanine residues. This would result in the formation of a b-ion corresponding to the N-terminal alanine residue and a y-ion corresponding to the C-terminal phenylalanine residue. The specific m/z values of these fragment ions allow for the confirmation of the amino acid sequence.
The table below shows the theoretical m/z values for the protonated molecule and key fragment ions of Alanyl-phenylalanine.
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 |
| b₂ | C₁₂H₁₄N₂O₂⁺ | 219.1128 |
| y₁ | C₉H₁₂NO₂⁺ | 166.0863 |
| b₁ | C₃H₆NO⁺ | 72.0444 |
Note: The observed m/z values in an experimental spectrum may vary slightly due to instrumental calibration and resolution. Experimental MS/MS data for dl-Alanyl-dl-phenylalanine shows prominent peaks at m/z 166, 191, and 120, which can be attributed to specific fragmentation pathways. nih.gov
Ultraviolet (UV) Spectroscopy for Electronic Transitions and Photochemical Studies (e.g., DL-phenylalanine photochemistry)
Ultraviolet (UV) spectroscopy is a valuable technique for studying the electronic transitions within dipeptides containing aromatic residues, such as dl-Alanyl-dl-phenylalanine. The phenylalanine residue, with its phenyl group, acts as the primary chromophore, absorbing UV radiation in the near-UV spectral range (250–280 nm). mdpi.comresearchgate.net
The UV absorption spectrum of phenylalanine-containing peptides is characterized by a broad peak in this region, which arises from π → π* electronic transitions within the aromatic ring. researchgate.netnih.gov The exact absorption maximum for phenylalanine is around 258 nm. sielc.com The incorporation of the phenylalanine residue into a peptide backbone can lead to slight shifts in the absorption spectrum and alterations in its photophysical properties compared to the isolated amino acid. mdpi.comrsc.org
UV spectroscopy is also instrumental in photochemical studies of these dipeptides. Upon absorption of UV light, the phenylalanine residue can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing, and nonradiative deactivation. mdpi.comrsc.org The peptide environment can significantly influence these deactivation pathways. rsc.org For instance, the presence of an amide group can introduce additional non-radiative relaxation channels, leading to a shortening of the excited state lifetime. rsc.org
Studies on the photochemistry of DL-phenylalanine have revealed that UV irradiation can lead to a variety of photoproducts through processes such as photoionization and photodissociation. nasa.govacs.org The quantitative analysis of these photochemical events is crucial for understanding the effects of UV radiation on proteins. nasa.gov
The following table summarizes the key UV absorption characteristics of phenylalanine.
| Chromophore | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Transition Type |
| Phenylalanine | ~258 | ~200 | π → π* |
Note: The molar absorptivity can be influenced by the solvent and the local microenvironment of the chromophore.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structural and spectroscopic properties of dipeptides. mdpi.comdistantreader.org These methods allow for the theoretical prediction of molecular geometries, vibrational frequencies, and other spectroscopic parameters, which can then be compared with experimental results to validate and refine structural assignments. researchgate.net
Density Functional Theory (DFT) Calculations for Vibrational and Structural Properties of Dipeptides
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. distantreader.org It has proven to be particularly effective in predicting the vibrational and structural properties of dipeptides with a high degree of accuracy. researchgate.netmdpi.comproquest.com
In the context of dl-Alanyl-dl-phenylalanine and its analogs, DFT calculations are employed to optimize the molecular geometry, yielding the most stable three-dimensional conformation of the dipeptide. distantreader.orgduke.edu These calculations can explore the potential energy surface of the molecule to identify various low-energy conformers. researchgate.net
Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies and intensities of the normal modes. researchgate.netmdpi.com This theoretical vibrational spectrum can then be compared with experimental FTIR and Raman spectra. The use of scaling factors is often necessary to correct for systematic errors in the calculations and improve the agreement with experimental data. researchgate.net A crucial aspect of this analysis is the calculation of the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular vibrational mode. researchgate.netmdpi.com This allows for a detailed and unambiguous assignment of the observed spectral bands to specific molecular motions. researchgate.net
DFT calculations have been successfully applied to study the vibrational spectra of L-Alanyl-L-Phenylalanine, aiding in the assignment of its normal modes. researchgate.net Furthermore, DFT has been used to investigate the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational energies by employing models that include multiple molecules. mdpi.com For instance, a three-molecule model can provide a better correspondence between theoretical and experimental vibrational spectra by accounting for the hydrogen bond network within the molecular crystal. mdpi.com
The table below provides a conceptual overview of how DFT calculations support the analysis of dipeptide vibrational spectra.
| Computational Step | Purpose | Output |
| Geometry Optimization | Find the lowest energy conformation(s) of the dipeptide. | Optimized 3D structure, relative energies of conformers. |
| Frequency Calculation | Predict the vibrational frequencies and intensities. | Theoretical IR and Raman spectra. |
| Potential Energy Distribution (PED) Analysis | Assign vibrational modes to specific molecular motions. | Detailed assignment of spectral bands. |
These computational approaches, when used in conjunction with experimental spectroscopic data, provide a powerful and comprehensive framework for the structural characterization of dipeptides. researchgate.netmdpi.com
Conformational Landscape Analysis of Dipeptides, including Side Chain Folding
The conformational landscape of a dipeptide like dl-alanyl-dl-phenylalanine is a complex energy surface defined by the rotational freedom around its backbone and side-chain torsion angles. This landscape determines the molecule's preferred three-dimensional structures. The folding of the alanine and phenylalanine side chains is a critical aspect of this landscape, influenced by a variety of non-covalent interactions.
Key factors that govern the conformational preferences of phenylalanine-containing dipeptides include intramolecular hydrogen bonds and the orientation of the aromatic ring. nih.gov For instance, studies on phenylalanine-based dimers have identified stable conformations characterized by bifurcated hydrogen bonds, where the N-H group interacts simultaneously with the carboxylic C=O and the N-terminal NH2 group. nih.gov The orientation of the phenylalanine side chain can lead to different folded states. Theoretical studies have highlighted potential conformational transitions involving peptides with varying side chain angles during self-assembly processes. nih.gov
The interplay of these forces results in a number of low-energy conformations. For example, in different conformers of phenylalanine-containing peptides, the aromatic rings can adopt various orientations, including T-stacked arrangements where the rings are perpendicular to each other. nih.gov The specific stereochemistry of dl-alanyl-dl-phenylalanine will influence the accessibility of these conformations compared to its homochiral or heterochiral counterparts. The relative orientation of the alanine methyl group and the phenylalanine benzyl (B1604629) group will sterically favor certain backbone and side-chain dihedral angles over others.
Table 1: Key Intramolecular Interactions Influencing Dipeptide Conformation
| Interaction Type | Description | Potential Impact on dl-Alanyl-dl-phenylalanine |
|---|---|---|
| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Stabilizes backbone folds and side-chain orientations. |
| Aromatic Stacking | Non-covalent interaction between aromatic rings. | The phenylalanine side chain can form T-stacked or parallel-displaced interactions. |
| Steric Hindrance | Repulsive forces between atoms in close proximity. | Restricts the rotational freedom of the backbone and side chains, defining allowed conformations. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of folded conformations. |
Molecular Dynamics Simulations for Dipeptide-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. github.com For dipeptides like dl-alanyl-dl-phenylalanine, MD simulations provide detailed insights into their dynamic behavior and interactions with biological macromolecules such as proteins and nucleic acids. nih.gov
These simulations can elucidate the binding modes of the dipeptide to a target biomolecule, revealing the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. By simulating the system in a solvated environment, MD can capture the influence of water molecules on the binding process and the conformational changes that both the dipeptide and the biomolecule may undergo upon interaction. mdpi.com
For example, MD simulations can be employed to explore how dl-alanyl-dl-phenylalanine might interact with the active site of an enzyme. The simulation can track the trajectory of the dipeptide as it approaches and binds to the enzyme, identifying key amino acid residues involved in the interaction and calculating the binding free energy. This information is crucial for understanding the molecular basis of recognition and for the design of novel inhibitors or substrates. researchgate.net Furthermore, simulations can reveal the conformational ensemble of the dipeptide in solution, providing a dynamic picture that complements the static view from experimental methods like X-ray crystallography. github.com
Table 2: Applications of Molecular Dynamics Simulations in Dipeptide Research
| Application Area | Description of Insights Gained |
|---|---|
| Binding Mode Analysis | Identifies the precise orientation and interactions of the dipeptide within a binding site. |
| Conformational Sampling | Explores the range of shapes the dipeptide can adopt in solution or when bound to a target. |
| Free Energy Calculations | Quantifies the strength of the interaction between the dipeptide and a biomolecule. |
| Mechanistic Studies | Elucidates the pathway of binding or the conformational changes that occur during a biological process. |
X-ray Crystallography: Structural Insights from Dipeptide-Enzyme Complexes (e.g., BacD with a phosphorylated phosphinate L-alanyl-L-phenylalanine analog, VanA)
X-ray crystallography is an essential technique for determining the high-resolution three-dimensional structure of molecules, including complex biological assemblies. By analyzing the diffraction pattern of X-rays passing through a crystal of a dipeptide-enzyme complex, it is possible to map the atomic positions of both the dipeptide and the protein, providing a static snapshot of their interaction.
BacD with a phosphorylated phosphinate L-alanyl-L-phenylalanine analog:
The crystal structure of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis, has been determined in a complex with ADP and a phosphorylated phosphinate analog of L-alanyl-L-phenylalanine. nih.gov This phosphinate analog acts as a stable mimic of the tetrahedral intermediate formed during the enzymatic reaction. The crystallographic data, refined to a resolution of 2.5 Å, clearly show the phosphorylated analog bound in the active site. nih.gov This structure reveals that the γ-phosphate group of ATP is transferred to the phosphinate analog, a mechanism also observed in D-alanine:D-alanine ligases (Ddl) and VanA. nih.gov The binding orientation of the dipeptide analog in BacD is reversed compared to that in Ddl, leading to a different positioning of the entrance to the amino acid binding cavity. nih.gov
VanA:
VanA is a D-alanine:D-lactate ligase that confers vancomycin (B549263) resistance in bacteria. Its crystal structure has been solved in complex with ADP and a phosphorylated phosphinate inhibitor that mimics the transition state of the D-alanine-D-alanine ligation. nih.gov While this is not an L-alanyl-L-phenylalanine analog, the structure provides critical insights into the active site of this family of enzymes. The structure reveals how the enzyme recognizes its substrates and the role of key amino acid residues. For example, two phenylalanine residues, F169 and F294, engage in stacking interactions with the adenine (B156593) ring of ADP. nih.gov A histidine residue, His-244, is proposed to play a role in the selectivity for lactate (B86563) over alanine, potentially through electrostatic repulsion of the alanine zwitterion. nih.gov These structural details from VanA and its homologs are invaluable for understanding the mechanism of dipeptide ligation and for the development of inhibitors.
Table 3: Summary of X-ray Crystallography Findings
| Enzyme | Ligand | Key Structural Insights |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| dl-Alanyl-dl-phenylalanine |
| L-alanyl-L-phenylalanine |
| D-alanine |
| D-lactate |
| L-alanine |
| L-phenylalanine |
| L-anticapsin |
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine triphosphate (ATP) |
Advanced Analytical Methodologies for Detection and Quantification of Dl Alanyl Dl Phenylalanine
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of dl-Alanyl-dl-phenylalanine (B158284) from complex matrices and for the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Separation
The separation of the enantiomers of dl-Alanyl-dl-phenylalanine (D-Ala-D-Phe, L-Ala-L-Phe, D-Ala-L-Phe, and L-Ala-D-Phe) is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose.
Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have demonstrated excellent capabilities in resolving the enantiomers of underivatized amino acids and dipeptides. sigmaaldrich.comsemanticscholar.org The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation. For instance, on teicoplanin-based columns, the D-enantiomers of amino acids are often more strongly retained than the L-enantiomers. sigmaaldrich.com
The choice of mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile), buffer pH, and column temperature, plays a critical role in optimizing the separation. A "U-shaped" retention behavior has been observed for some chiral compounds on teicoplanin-based CSPs, where retention first decreases and then increases with a higher concentration of the organic modifier. sigmaaldrich.com
| Compound | t_R1 (min) | t_R2 (min) | α | Rs |
|---|---|---|---|---|
| DL-Phenylalanine | 4.994 | 6.170 | 1.24 | 6.17 |
HPLC Coupled with Advanced Detection Systems (e.g., Circular Dichroism, Electrospray Ionization Mass Spectrometry)
To enhance the detection and characterization of dl-Alanyl-dl-phenylalanine, HPLC systems are often coupled with advanced detectors such as Circular Dichroism (CD) and Electrospray Ionization Mass Spectrometry (ESI-MS).
HPLC-CD is a powerful technique for the analysis of chiral molecules. A CD detector measures the differential absorption of left and right circularly polarized light by the analyte. Since enantiomers have mirror-image CD spectra (equal magnitude, opposite sign), this technique can be used to confirm the enantiomeric identity of the separated peaks and to determine the enantiomeric elution order. semanticscholar.org This is particularly valuable in method development for chiral separations.
HPLC-ESI-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. ESI is a soft ionization technique that allows for the analysis of intact dipeptide molecules with minimal fragmentation. The mass spectrometer provides precise mass-to-charge ratio (m/z) information, confirming the identity of the eluting compounds. Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information through fragmentation analysis. The PubChem database provides experimental LC-ESI-QTOF (Quadrupole Time-of-Flight) data for dl-Alanyl-dl-phenylalanine, indicating a precursor m/z of 237.1254 [M+H]⁺. nih.gov
Spectrometric Quantification Methods (e.g., NMR-based, Mass Spectrometry-based approaches)
Spectrometric methods are essential for the accurate quantification of dl-Alanyl-dl-phenylalanine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most prominent techniques used for this purpose.
NMR-based quantification (qNMR) is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance without the need for an identical reference standard for the analyte. In ¹H-NMR, the signal intensity of a specific proton is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a target analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined. nih.govresearchgate.net For dl-Alanyl-dl-phenylalanine, specific proton signals, such as those from the aromatic ring of the phenylalanine residue or the methyl group of the alanine (B10760859) residue, can be used for quantification. The PubChem database contains ¹H and ¹³C NMR spectral data for dl-Alanyl-dl-phenylalanine. nih.govspectrabase.com
Mass Spectrometry-based quantification is a highly sensitive and selective method. In a typical quantitative MS workflow, the analyte is ionized, and the abundance of a specific ion (or fragment ion in MS/MS) is measured. For accurate quantification, a stable isotope-labeled internal standard of dl-Alanyl-dl-phenylalanine would be ideal, as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response. The mass spectrum of dl-Alanyl-dl-phenylalanine shows characteristic peaks that can be used for its identification and quantification. The NIST database provides mass spectral data for this compound, with a prominent peak at m/z 166 in the MS/MS spectrum of the [M+H]⁺ precursor ion (m/z 237.1234), which likely corresponds to a fragment ion. nih.gov
Below is a table summarizing the mass spectral data for dl-Alanyl-dl-phenylalanine from the NIST database. nih.gov
| Parameter | Value |
|---|---|
| NIST Number | 1087443 |
| Instrument Type | IT/ion trap |
| Spectrum Type | MS2 |
| Precursor Type | [M+H]⁺ |
| Precursor m/z | 237.1234 |
| m/z Top Peak | 166 |
| m/z 2nd Highest | 191 |
| m/z 3rd Highest | 120 |
Development of Enzyme-Based Biosensors for Amino Acids and Peptides (e.g., Phenylalanine Dehydrogenase for L-Phenylalanine)
Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme's catalytic reaction for the detection of a target analyte. alliedacademies.org These biosensors typically consist of a bioreceptor (the enzyme) that interacts with the analyte and a transducer that converts this biological event into a measurable signal (e.g., electrical, optical). researchgate.net
The development of biosensors for dipeptides like dl-Alanyl-dl-phenylalanine is an emerging area of research. While specific biosensors for this dipeptide are not widely reported, the principles can be extrapolated from existing biosensors for its constituent amino acids.
Phenylalanine Dehydrogenase (PDH) is an enzyme that catalyzes the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia (B1221849). nih.gov This enzyme exhibits high specificity for L-phenylalanine, although it can also act on L-tyrosine, but with a significantly lower efficiency (100-fold lower). uniprot.org The substrate specificity of PDH from Rhodococcus maris K-18 has been studied, and while it shows activity towards various L-amino acids, its activity on dipeptides has not been reported. asm.org
The development of a biosensor for dl-Alanyl-dl-phenylalanine could potentially involve the use of peptidases to first hydrolyze the dipeptide into its constituent amino acids, followed by the detection of L-phenylalanine using an immobilized Phenylalanine Dehydrogenase. The enzymatic reaction would produce NADH, which can be detected electrochemically or optically, providing a signal proportional to the L-phenylalanine concentration.
The table below summarizes the substrate specificity of Phenylalanine Dehydrogenase from Bacillus badius. uniprot.org
| Substrate | KM | kcat |
|---|---|---|
| L-phenylalanine | 80 μM | 50 sec⁻¹ |
| L-tyrosine | 8.6 mM | 58 sec⁻¹ |
Further research is needed to explore the direct activity of enzymes like PDH on dipeptides or to engineer novel enzymes with specificity for dl-Alanyl-dl-phenylalanine for the development of direct dipeptide biosensors.
Future Research Directions for Dl Alanyl Dl Phenylalanine
Exploration of Novel Biocatalysts for Tailored Dipeptide Synthesis and Modification
The synthesis of dipeptides such as dl-Alanyl-dl-phenylalanine (B158284) is moving beyond traditional chemical methods towards more sustainable and specific biocatalytic processes. researchgate.net Enzymatic synthesis offers significant advantages, including mild reaction conditions, high stereoselectivity, and reduced waste streams, which circumvents the need for extensive use of protecting groups and hazardous reagents common in chemical synthesis. researchgate.netresearchgate.net However, challenges such as low productivity and the high cost of biocatalysts remain. ejbiotechnology.info
Future research will focus on the discovery and engineering of novel biocatalysts to produce dl-Alanyl-dl-phenylalanine with high efficiency and specificity. Proteases, which naturally hydrolyze peptide bonds, can be engineered to favor the reverse reaction of synthesis (aminolysis) over hydrolysis. nih.gov The design of the reaction media is a critical challenge, as the hydrolytic potential of enzymes often prevails in aqueous environments. frontiersin.orgnih.gov The exploration of non-conventional media, such as ionic liquids or frozen aqueous systems, has shown promise in increasing peptide yields. nih.gov
The search for new enzymes will involve genome mining and screening of diverse microbial sources. mdpi.com Furthermore, protein engineering and directed evolution will be instrumental in tailoring the substrate specificity and catalytic efficiency of existing enzymes to favor the formation of the alanyl-phenylalanine bond. Self-assembled peptide nanostructures are also being explored as scaffolds to present catalytic residues, potentially mimicking the binding pockets of natural enzymes to enhance performance. acs.orgnih.gov These bio-inspired catalysts could be designed specifically for the synthesis of dl-Alanyl-dl-phenylalanine.
Another promising area is the use of transition-metal catalysis for the late-stage modification of the dipeptide, allowing for the introduction of novel functionalities. anu.edu.au This could lead to the creation of dl-Alanyl-dl-phenylalanine derivatives with unique properties for various applications.
| Research Approach | Objective for dl-Alanyl-dl-phenylalanine Synthesis | Potential Advantages |
| Genome Mining & Screening | Discover novel ligases or proteases with high specificity for alanine (B10760859) and phenylalanine precursors. | Access to a wider range of biocatalytic activities and specificities. |
| Protein Engineering | Modify existing enzymes to enhance catalytic efficiency, stability, and selectivity for dipeptide formation over hydrolysis. | Optimized performance under industrial process conditions; reduced by-product formation. |
| Reaction Media Optimization | Investigate non-aqueous or biphasic systems to shift the reaction equilibrium towards synthesis. | Increased product yield and simplified downstream processing. |
| Peptide Nanostructure Scaffolds | Design catalytic nanostructures that mimic enzyme active sites for specific peptide bond formation. | High catalytic density, stability, and potential for novel reaction mechanisms. |
Advanced Structural-Function Relationship Studies utilizing Cryo-Electron Microscopy (Cryo-EM) and Artificial Intelligence-driven Predictions
Understanding the three-dimensional structure of dl-Alanyl-dl-phenylalanine and its interactions with biological macromolecules is crucial for elucidating its function. While traditionally used for large protein complexes, recent advancements are making Cryo-Electron Microscopy (Cryo-EM) a more viable tool for studying smaller biomolecules. frontiersin.orgresearchgate.net Future research could explore novel sample preparation techniques or the use of carrier proteins to enable the visualization of dl-Alanyl-dl-phenylalanine, potentially in complex with its biological targets.
Predict how the dipeptide binds to specific receptors or enzymes.
Simulate the conformational changes that occur upon binding.
Analyze large datasets from Cryo-EM to identify different structural states. frontiersin.org
| Technology | Application to dl-Alanyl-dl-phenylalanine | Expected Outcome |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the dipeptide when bound to larger biological targets (e.g., transporters, enzymes). | Visualization of the precise binding mode and key intermolecular interactions, revealing the basis of its biological function. |
| Artificial Intelligence (AI) / Machine Learning | Predict binding affinities and modes with various proteins; analyze conformational flexibility. | Rapid screening of potential biological targets and understanding the dynamic nature of the dipeptide's interactions. |
| Integrated Structural Biology | Combine experimental data from Cryo-EM with AI-driven simulations. | A comprehensive, dynamic model of the structure-function relationship of dl-Alanyl-dl-phenylalanine. |
Systems Biology Approaches to Map Dipeptide Metabolic Networks and Regulatory Mechanisms
The metabolic fate and regulatory role of dipeptides like dl-Alanyl-dl-phenylalanine are not well understood. Systems biology, which integrates large-scale quantitative datasets from genomics, proteomics, and metabolomics, offers a powerful framework to investigate these complex processes. researchgate.netmdpi.com
Future research should employ metabolomic profiling to track the uptake, hydrolysis, and potential transformation of dl-Alanyl-dl-phenylalanine within cells and tissues. This can reveal the metabolic pathways in which the dipeptide participates and identify the enzymes responsible for its breakdown. For instance, studies have shown that upon cellular entry, dipeptides can be either hydrolyzed into their constituent amino acids or transformed into new compounds. acs.org
By combining metabolomic data with transcriptomic and proteomic analyses, researchers can construct genome-scale metabolic models. mdpi.com These models can be used to simulate the metabolic flux through pathways involving alanine and phenylalanine and to predict how the introduction of dl-Alanyl-dl-phenylalanine might perturb these networks. This approach can help to identify key regulatory nodes and understand the broader physiological impact of the dipeptide. Such studies can provide a holistic view of the dipeptide's role, moving beyond a single reaction to its function within the entire metabolic system.
Development of High-Throughput Analytical Platforms for Comprehensive Dipeptide Analysis in Complex Matrices
To fully understand the metabolism and function of dl-Alanyl-dl-phenylalanine, sensitive and high-throughput analytical methods are essential for its detection and quantification in complex biological samples such as plasma, tissues, and cell cultures. Mass spectrometry (MS) is a cornerstone technology for this purpose. nih.gov
Future research will focus on developing advanced analytical platforms that offer increased speed, sensitivity, and coverage. Liquid Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (LAP-MALDI) MS is an emerging technique that allows for the ultra-high-throughput analysis of samples, potentially reaching speeds of tens of samples per second. nih.govcambrex.com This would enable large-scale screening studies to measure dl-Alanyl-dl-phenylalanine levels across many different conditions or time points.
Furthermore, improvements in mass spectrometry techniques, such as tandem MS (MS/MS), will allow for the confident identification and fragmentation analysis of the dipeptide, even at low concentrations. nih.gov The development of novel matrices and ionization methods will also contribute to enhancing the signal and reducing ion suppression from complex biological matrices. These high-throughput platforms will be critical for generating the large datasets required for the systems biology approaches described in the previous section and for validating the outcomes of biocatalytic synthesis efforts.
Q & A
Q. What are the key considerations for synthesizing DL-Alanyl-DL-phenylalanine in laboratory settings?
Synthesis of DL-Alanyl-DL-phenylalanine involves peptide bond formation between alanine and phenylalanine residues. A common approach is solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. For example, substitution reactions using reagents like NH₃ (aq) at 25°C for 12 hours or KHS in DMF at 60°C can facilitate functional group modifications . Ensure chiral purity by monitoring racemization during coupling steps, as the DL-configuration requires equimolar mixtures of D- and L-enantiomers. Characterization via HPLC and mass spectrometry is critical to confirm diastereomeric ratios .
Q. How is DL-Alanyl-DL-phenylalanine characterized using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve stereochemistry and confirm backbone structure. Peaks at δ 3.1–4.3 ppm correspond to α-protons of alanine and phenylalanine residues .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (236.27 g/mol) and fragmentation patterns .
- Infrared (IR): Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm peptide bonds .
Q. What safety protocols are recommended for handling DL-Alanyl-DL-phenylalanine?
While no specific hazards are classified, standard lab practices apply:
- Use PPE (gloves, goggles, lab coat) to prevent inhalation or dermal contact .
- Work under fume hoods for powder handling to minimize aerosol formation.
- Store at room temperature in airtight containers to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can researchers address solubility challenges in experimental design with DL-Alanyl-DL-phenylalanine?
DL-Alanyl-DL-phenylalanine exhibits limited aqueous solubility (~5 mg/mL at 25°C). Strategies include:
- Co-solvent systems: Use DMSO or ethanol (up to 10% v/v) to enhance solubility without denaturing proteins in biological assays .
- pH adjustment: Solubilize in mildly acidic buffers (pH 4–5), where carboxyl groups remain protonated .
- Sonication: Apply ultrasonic agitation for 10–15 minutes to disperse aggregates .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Enantiomeric purity: Contamination with L-Ala-L-Phe (active in some pathways) vs. DL-mixtures (inactive) .
- Assay conditions: Validate buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) and temperature (25°C vs. 37°C) .
- Control experiments: Include enantiomer-specific controls (e.g., D-Ala-D-Phe) to isolate stereochemical effects .
Q. What analytical methods quantify DL-Alanyl-DL-phenylalanine in complex biological matrices?
- Liquid Chromatography-Tandem MS (LC-MS/MS): Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Quantify via MRM transitions (e.g., m/z 237 → 164 for DL-Ala-DL-Phe) .
- Isotopic labeling: Incorporate ¹³C or ¹⁵N isotopes as internal standards to correct for matrix effects .
- Derivatization: Pre-column derivatization with dansyl chloride enhances UV detection sensitivity (λ = 254 nm) .
Key Considerations for Experimental Design
- Chiral purity: Use chiral HPLC (e.g., Chirobiotic T column) to monitor enantiomeric excess .
- Stability: Avoid prolonged exposure to light or humidity to prevent racemization .
- Comparative studies: Benchmark against structurally related dipeptides (e.g., Glycyl-DL-phenylalanine) to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
